4-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)butanamide
Overview
Description
4-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)butanamide is a synthetic organic compound that belongs to the class of phenoxy herbicides. These compounds are known for their use in agricultural applications to control broadleaf weeds. The compound’s structure includes a dichlorophenoxy group and a pyridinyl butanamide moiety, which contribute to its herbicidal activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)butanamide typically involves the following steps:
Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent to form the 2,4-dichlorophenoxy intermediate.
Coupling with pyridinyl butanamide: The intermediate is then coupled with 4-methylpyridin-2-yl butanamide under suitable reaction conditions, such as the presence of a base and a solvent, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental safety.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
4-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)butanamide has several scientific research applications, including:
Agricultural Chemistry: Used as a herbicide to control broadleaf weeds in crops.
Biological Studies: Investigated for its effects on plant physiology and biochemistry.
Medicinal Chemistry:
Mechanism of Action
The herbicidal activity of 4-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)butanamide is primarily due to its ability to mimic natural plant hormones called auxins. The compound disrupts normal plant growth processes by binding to auxin receptors, leading to uncontrolled cell division and growth, ultimately causing plant death.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used phenoxy herbicide with similar herbicidal properties.
MCPA (2-methyl-4-chlorophenoxyacetic acid): A related compound with similar applications in weed control.
Uniqueness
4-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)butanamide is unique due to its specific structural features, such as the presence of a pyridinyl butanamide moiety, which may confer distinct biological activity and selectivity compared to other phenoxy herbicides.
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2/c1-11-6-7-19-15(9-11)20-16(21)3-2-8-22-14-5-4-12(17)10-13(14)18/h4-7,9-10H,2-3,8H2,1H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRJDGCTDMYXTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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